molecular formula C46H77NO17 B014870 Tylosin CAS No. 8026-48-0

Tylosin

Cat. No. B014870
CAS RN: 8026-48-0
M. Wt: 916.1 g/mol
InChI Key: WBPYTXDJUQJLPQ-VMXQISHHSA-N
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Description

Synthesis Analysis

Tylosin synthesis involves complex biochemical processes, primarily occurring within the microbial cells of Streptomyces species. The heterologous expression of tylosin polyketide synthase (Tyl PKS) in Streptomyces venezuelae has been studied for the production of tylactone, a core component of tylosin. This approach demonstrates the possibilities of using engineered strains for secondary metabolite production, including the hybrid bioactive macrolides derived from tylosin (Jung et al., 2006). Additionally, the total synthesis of tylonolide, the aglycone of tylosin, from D-glucose showcases the chemical synthesis pathway and the utility of protective groups for hydroxy functions in the synthesis process (Tanaka et al., 1986).

Molecular Structure Analysis

The molecular structure of tylosin is characterized by a 16-membered lactone ring, essential for its antibiotic activity. The structure is further complicated by the presence of multiple sugar moieties attached to the macrolactone ring, which are crucial for its biological activity. The elucidation of tylosin's biosynthetic route has provided insights into the molecular interactions and the importance of the polyketide synthase complex in forming the core lactone structure, followed by the attachment of deoxyhexose substituents (Cundliffe, 2002).

Scientific Research Applications

  • Growth Promotion in Livestock : Tylosin is used as a growth promoter in pigs and has been found to increase the occurrence of macrolide-resistant enterococci and Staphylococcus hyicus (Aarestrup & Carstensen, 1998). It also accelerates the maturation of swine gut microbiota without significantly altering its composition (Kim et al., 2016).

  • Impact on Microbial Flora : In a mixed anaerobic continuous-flow fermentation culture of chicken gastrointestinal microorganisms, subtherapeutic concentrations of tylosin affect the inhibitory stringency against Escherichia coli O157:H7 (Poole et al., 2003).

  • Veterinary Applications : Widely used in domestic animals and fowls, tylosin is highly effective against swine dysentery and is commonly administered through drinking water (Iritani et al., 1975). It is also used in the treatment of bovine mastitis but is not recommended for infections caused by inducibly resistant streptococci (Entorf et al., 2016).

  • Environmental Impact : Exposure to tylosin can reduce algal growth and photosynthesis, indicating a potential environmental impact, particularly in aquatic ecosystems (Li et al., 2021). It also has been observed to reduce benthic microalgal biomass and primary productivity in estuarine systems (Pinckney et al., 2013).

  • Antimicrobial Resistance : Long-term feeding of tylosin in cattle has been shown to increase the proportion of macrolide-resistant enterococci, posing a potential zoonotic risk to human beef consumers (Cazer et al., 2020).

  • Analytical Methods : Techniques have been developed to quantify tylosin in swine tissues, using methods such as liquid chromatography combined with electrospray ionization mass spectrometry (Cherlet et al., 2002).

Safety And Hazards

Tylosin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled7. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of Tylosin. In case of inadequate ventilation, respiratory protection should be worn7.


properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
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InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPYTXDJUQJLPQ-VMXQISHHSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
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Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C46H77NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

11032-12-5 (hydrochloride)
Record name Tylosin [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3043996
Record name Tylosin
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Molecular Weight

916.1 g/mol
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Physical Description

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS]
Record name Tylosin
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Solubility

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.
Record name TYLOSIN
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Mechanism of Action

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes
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Product Name

Tylosin

Color/Form

Crystals from water

CAS RN

1401-69-0, 1405-54-5
Record name Tylosin
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Record name TYLOSIN
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Record name TYLOSIN
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Melting Point

128-132 °C
Record name TYLOSIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41,800
Citations
RH Baltz, ET Seno - Annual Reviews in Microbiology, 1988 - annualreviews.org
We first started working on the genetics of tylosin biosynthesis in Streptomy ces fradiae nearly 15 years ago. Since we were primarily interested in developing procedures to improve the …
K Westergaard, AK Müller, S Christensen… - Soil Biology and …, 2001 - Elsevier
… tylosin was added to soil in attempt to affect strongly the microbial community. Tylosin is an … Our aim was to investigate (i) the effect of tylosin as a strong temporary disturbance on the …
S Masamune, LDL Lu, WP Jackson… - Journal of the …, 1982 - ACS Publications
developed for the construction of this unit, 6 the aldol approach to the synthesis of 2 now becomes feasible10and indeed has been realized. A retrosyntheticanalysis of 2 similar to those …
Number of citations: 124 0-pubs-acs-org.brum.beds.ac.uk
AT Keatinge-Clay - Chemistry & biology, 2007 - cell.com
Because it controls the majority of polyketide stereocenters, the ketoreductase (KR) is a central target in engineering polyketide synthases (PKSs). To elucidate the mechanisms of …
Number of citations: 345 www.cell.com
D Hu, JR Coats - Environmental Toxicology and Chemistry: An …, 2007 - Wiley Online Library
… are a mixture of tylosin A, tylosin B, tylosin C, and tylosin D, with tylosin A being the major … technical-grade tylosin [6]. A recent study showed that the degradation of tylosin in lagoons is …
TG Nagaraja, AB Beharka… - Journal of animal …, 1999 - academic.oup.com
… necrophorum presumably resistant to tylosin were not different between control and tylosin-… the tylosin and no-tylosin groups was the higher incidence of A. pyogenes in the tylosin group…
Number of citations: 73 0-academic-oup-com.brum.beds.ac.uk
E Westermarck, T Skrzypczak… - Journal of Veterinary …, 2005 - Wiley Online Library
… All dogs were treated with tylosin and were asymptomatic at the time of enrollment. For … , tylosin therapy was continued for a period of 2 weeks (tylosin period I; Fig 1). Thereafter, tylosin …
ML Loke, F Ingerslev, B Halling-Sørensen, J Tjørnelund - Chemosphere, 2000 - Elsevier
… All components contribute to the potency of tylosin but Tylosin A is by far the major … for determination of Tylosin A in the presence of tylosin residues; Tylosin B, Tylosin C and Tylosin D in …
AJ Baguer, J Jensen, PH Krogh - Chemosphere, 2000 - Elsevier
… This study has tested the effects of two widely used antibiotics, tylosin and oxytetracycline, on three species of soil fauna: Earthworms, springtails and enchytraeids. Neither of the …
E Cundliffe, N Bate, A Butler, S Fish… - Antonie Van …, 2001 - Springer
… In addition to structural genes required for tylosin production, the tylcluster contains three resistance determinants and several regulatory genes. Tylosin production is evidently …

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